

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)allyl Acetate

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Compound of Interest

Compound Name: 2-(2,4-Difluorophenyl)allyl acetate

CAS No.: 149809-34-7

Cat. No.: B588165

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenyl)allyl acetate is an organic compound featuring a difluorinated phenyl ring attached to an allyl acetate moiety. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, fluorinated compounds are of great interest in medicinal chemistry and drug discovery.[2][3] This guide provides a comprehensive overview of the physical properties, a proposed synthetic route, and predicted spectroscopic data for **2-(2,4-Difluorophenyl)allyl acetate**, serving as a valuable resource for researchers in the field.

Chemical Identity and Physical Properties

While extensive experimental data for **2-(2,4-Difluorophenyl)allyl acetate** is not readily available in peer-reviewed literature, its fundamental properties can be compiled from chemical supplier databases and predicted based on the properties of its constituent parts.

Property	Value	Source
CAS Number	149809-34-7	[1][2][4]
Molecular Formula	C ₁₁ H ₁₀ F ₂ O ₂	[2][4]
Molecular Weight	212.19 g/mol	[2][4]
Predicted Boiling Point	264.5 ± 30.0 °C	[2]
Predicted Density	1.177 ± 0.06 g/cm ³	[2]
Storage	Sealed in dry, 2-8°C	[4]

Synthesis of 2-(2,4-Difluorophenyl)allyl Acetate

The most direct and common method for the synthesis of esters from a carboxylic acid and an alcohol is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the less expensive one) is used, or the water formed during the reaction is removed.

A plausible and efficient synthetic route to **2-(2,4-Difluorophenyl)allyl acetate** is the Fischer esterification of 2-(2,4-difluorophenyl)acetic acid with allyl alcohol, using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification of 2-(2,4-Difluorophenyl)acetic Acid

This protocol is a proposed method based on the principles of Fischer esterification and has not been experimentally validated for this specific reaction.

Materials:

- 2-(2,4-Difluorophenyl)acetic acid
- Allyl alcohol
- Concentrated Sulfuric Acid (H₂SO₄)

- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus (optional, for azeotropic removal of water)
- Reflux condenser
- Heating mantle with a stirrer
- Separatory funnel
- Rotary evaporator
- Glassware for workup and purification

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap filled with toluene), add 2-(2,4-difluorophenyl)acetic acid (1.0 eq), a large excess of allyl alcohol (e.g., 5-10 eq), and toluene.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.
- **Reaction:** Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

- Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure **2-(2,4-difluorophenyl)allyl acetate**.

Caption: Proposed workflow for the synthesis of **2-(2,4-Difluorophenyl)allyl acetate**.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the following are predicted spectroscopic characteristics based on the structure of **2-(2,4-Difluorophenyl)allyl acetate** and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum would show characteristic signals for the protons of the 2,4-difluorophenyl group, the methylene group, and the allyl group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2-7.4	m	1H	Aromatic CH
~ 6.8-7.0	m	2H	Aromatic CH
~ 5.8-6.0	m	1H	-CH=CH ₂
~ 5.2-5.4	m	2H	-CH=CH ₂
~ 4.6	d	2H	-O-CH ₂ -
~ 3.7	s	2H	Ph-CH ₂ -CO
~ 2.0	s	3H	-O-CO-CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would display signals corresponding to the carbon atoms of the aromatic ring, the ester group, and the allyl moiety.

Chemical Shift (δ , ppm)	Assignment
~ 170	C=O (ester)
~ 160-164 (dd)	C-F (aromatic)
~ 132	-CH=CH ₂
~ 131 (dd)	Aromatic CH
~ 118	-CH=CH ₂
~ 111 (dd)	Aromatic CH
~ 104 (t)	Aromatic CH
~ 65	-O-CH ₂ -
~ 40	Ph-CH ₂ -CO
~ 21	-O-CO-CH ₃

Note: The aromatic carbon signals will show splitting due to coupling with fluorine atoms (d = doublet, t = triplet).

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	Aromatic and Vinylic C-H stretch
~ 2980-2850	Medium	Aliphatic C-H stretch
~ 1740	Strong	C=O stretch (ester)
~ 1620, 1500	Medium-Strong	C=C stretch (aromatic ring)
~ 1250-1000	Strong	C-O stretch (ester) and C-F stretch

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 212. Common fragmentation patterns for benzyl esters include cleavage of the C-O bond, leading to the formation of a stable benzyl cation or related fragments.

Safety and Handling

As with any chemical, **2-(2,4-Difluorophenyl)allyl acetate** should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
- Inhalation: Avoid inhaling vapors or dust.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. [4]

The precursor, 2-(2,4-difluorophenyl)acetic acid, is classified as an irritant, causing skin and serious eye irritation.[2] Similar precautions should be taken when handling the ester derivative.

Applications in Research and Development

Derivatives of 2,4-difluorophenylacetic acid are utilized in the synthesis of various compounds with potential biological activity.[2][3] The introduction of the allyl acetate group provides a versatile handle for further chemical modifications, making **2-(2,4-Difluorophenyl)allyl acetate** a potentially valuable building block in the synthesis of novel pharmaceutical candidates and other functional organic molecules. The difluorophenyl moiety is a common feature in many modern drugs, contributing to improved metabolic stability and potency.[1]

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